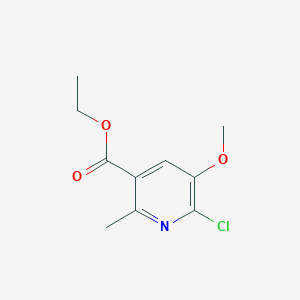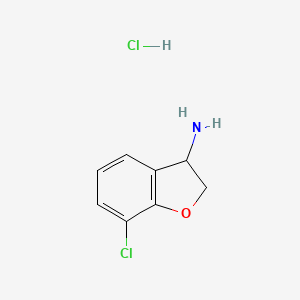![molecular formula C10H6ClN3 B1469645 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile CAS No. 1311280-34-8](/img/structure/B1469645.png)
2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile
Vue d'ensemble
Description
2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile, also known as CCAN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CCAN is a yellowish powder that is soluble in organic solvents such as ethanol, acetone, and chloroform.
Mécanisme D'action
The mechanism of action of 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile is not fully understood. However, studies have shown that 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile induces apoptosis in cancer cells by activating the caspase pathway. 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Effets Biochimiques Et Physiologiques
2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile has been shown to exhibit both biochemical and physiological effects. Biochemically, 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and tyrosinase. Physiologically, 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile in lab experiments is its high potency and selectivity towards cancer cells. However, one of the limitations of using 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile. One direction is to investigate its potential applications in the field of organic synthesis, particularly in the synthesis of novel materials with potential applications in optoelectronics and organic electronics. Another direction is to investigate its potential as a therapeutic agent for the treatment of cancer and other diseases. Finally, further studies are needed to fully understand the mechanism of action of 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile and its biochemical and physiological effects.
In conclusion, 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile have been discussed in this paper. Further studies are needed to fully understand the potential of 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile in various fields.
Applications De Recherche Scientifique
2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile has been extensively studied for its potential applications in various fields such as cancer research, materials science, and organic synthesis. In cancer research, 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile has been shown to exhibit cytotoxic activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile has also been used as a building block in the synthesis of novel materials with potential applications in organic electronics and optoelectronics.
Propriétés
IUPAC Name |
2-[amino-(2-chlorophenyl)methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3/c11-9-4-2-1-3-8(9)10(14)7(5-12)6-13/h1-4H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRIYZSQUVZBHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=C(C#N)C#N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



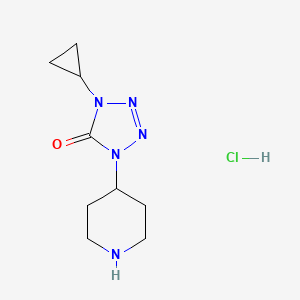
![3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B1469566.png)

![5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1469568.png)
![(6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B1469569.png)
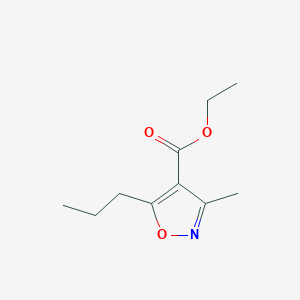
![3-(chloromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B1469571.png)
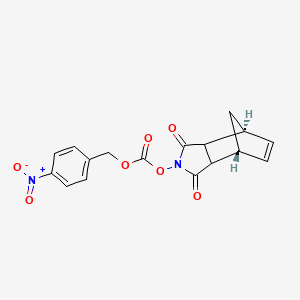
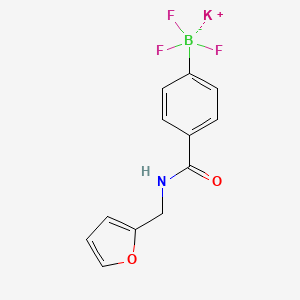
![Potassium trifluoro[4-(piperidine-1-carbonyl)phenyl]boranuide](/img/structure/B1469576.png)
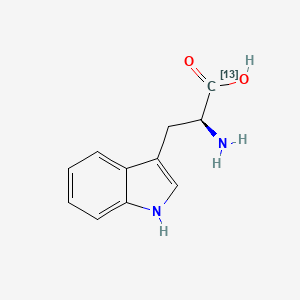
![tetrasodium;3-[[(4E)-4-[[4-[(E)-[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylcyclohexa-2,5-dien-1-ylidene]amino]-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]imino]-2-methylcyclohexa-2,5-dien-1-yl]diazenyl]naphthalene-1,5-disulfonate](/img/no-structure.png)
